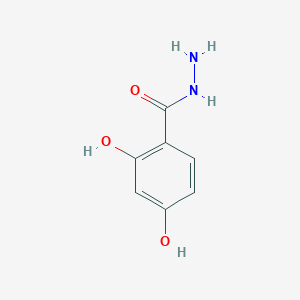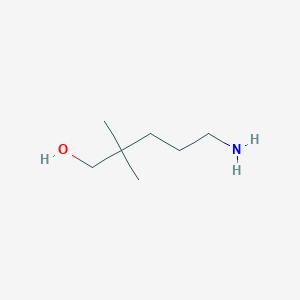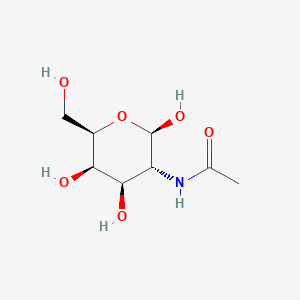
3-Éthylquinoxalin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-ethylquinoxalin-2(1H)-one involves a new and effective procedure developed from o-phenylenediamine and ethyl 2-oxobutanoate, which is prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide (Mamedov, Kalinin, Gubaidullin, Isaikina, & Litvinov, 2005). This synthetic approach allows for the introduction of various functional groups to the ethyl side chain, demonstrating the compound's versatility for chemical modifications.
Molecular Structure Analysis
The molecular structure of a closely related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals interesting aspects of its crystal structure, including short intramolecular contacts and intermolecular hydrogen bonds (Ferfra, Ahabchane, Essassi, & Pierrot, 2000). Such structural insights are crucial for understanding the reactivity and potential applications of 3-ethylquinoxalin-2(1H)-one derivatives.
Chemical Reactions and Properties
3-Ethylquinoxalin-2(1H)-one undergoes various chemical reactions, allowing for the functionalization of the ethyl group into α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl derivatives. These reactions enable the synthesis of 3-(2-amino-4-thiazolyl) derivatives, highlighting the compound's utility in synthesizing a wide range of functionalized molecules (Mamedov et al., 2005).
Physical Properties Analysis
The physical properties of 3-ethylquinoxalin-2(1H)-one derivatives, such as solvatochromic fluorescent 2-substituted 3-ethynylquinoxalines, are noteworthy. These compounds exhibit high fluorescence with pronounced emission solvatochromism, indicating their potential use in materials science for sensing applications (Gers, Nordmann, Kumru, Frank, & Müller, 2014).
Chemical Properties Analysis
The chemical properties of 3-ethylquinoxalin-2(1H)-one and its derivatives have been extensively studied, revealing a broad spectrum of reactivity and potential applications. For instance, the scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives demonstrates the compound's applicability in developing new pharmaceutical agents (Patil, Dhulipala, Kopperla, Sharma, Swamy, Seku, & Devunuri, 2023).
Applications De Recherche Scientifique
Tests pharmaceutiques
“3-Éthylquinoxalin-2-amine”, un composé étroitement lié à “3-Éthylquinoxalin-2(1H)-one”, est utilisé dans les tests pharmaceutiques .
Activités biologiques
Les 3,4-dihydroquinoxalin-2-ones, une classe de composés qui inclut “3-Éthyl-1,2-dihydroquinoxalin-2-one”, ont été étudiées pour leurs activités biologiques . Elles suscitent un large intérêt en raison de leurs propriétés thérapeutiques potentielles, en particulier leurs activités antivirales et anti-inflammatoires .
Activateurs de la guanylate cyclase soluble (sGC)
De nouveaux dérivés de 3,4-dihydroquinoxalin-2(1H)-one ont été conçus, synthétisés et évalués biologiquement en tant qu’activateurs potentiels de la guanylate cyclase soluble (sGC) indépendants de l’hème . Ces recherches pourraient conduire au développement de nouveaux médicaments pour traiter les maladies liées à la voie sGC.
Inhibiteurs de la D-amino-acide oxydase (DAAO)
Les quinoxaline-2,3-diones, qui incluent “3-Éthyl-1,2-dihydroquinoxalin-2-one”, ont été étudiées comme inhibiteurs potentiels de la D-amino-acide oxydase (DAAO) . La DAAO est une enzyme impliquée dans le métabolisme des D-aminoacides, et son inhibition pourrait avoir des applications thérapeutiques dans des maladies telles que la schizophrénie et la sclérose latérale amyotrophique.
Candidats médicaments anti-VIH
Des composés similaires à “3-Éthyl-1,2-dihydroquinoxalin-2-one” ont été étudiés comme candidats médicaments anti-VIH potentiels . Ces études ont combiné des caractéristiques de deux candidats médicaments anti-VIH puissants pour étudier la relation structure-activité (SAR) des structures hybrides .
Polyvalence chimique
Les dihydroquinoxalin-2-ones, dont “3-Éthyl-1,2-dihydroquinoxalin-2-one”, sont chimiquement polyvalentes . De multiples stratégies de diversification peuvent être employées pour produire une large gamme de motifs de substitution, ce qui les rend précieux pour diverses synthèses chimiques .
Orientations Futures
The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .
Propriétés
IUPAC Name |
3-ethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGIZOIMSCJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344853 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
13297-35-3 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Ethylquinoxalin-2(1H)-one in organic synthesis?
A: 3-Ethylquinoxalin-2(1H)-one represents a valuable building block in organic synthesis, particularly for constructing diverse quinoxaline derivatives. Its significance stems from the readily modifiable ethyl group at the 3-position. This allows for the introduction of various functional groups, opening avenues for creating a wide range of structurally diverse compounds. []
Q2: What is a novel and efficient method for synthesizing 3-Ethylquinoxalin-2(1H)-one?
A: A recent study details a new and efficient method for synthesizing 3-Ethylquinoxalin-2(1H)-one. [] The process involves reacting o-phenylenediamine with ethyl 2-oxobutanoate. The ethyl 2-oxobutanoate itself is derived from a Grignard reaction involving diethyl oxalate and either ethylmagnesium bromide or ethylmagnesium iodide. []
Q3: How can the ethyl group in 3-Ethylquinoxalin-2(1H)-one be functionalized?
A: The ethyl group of 3-Ethylquinoxalin-2(1H)-one demonstrates remarkable versatility in its transformation into various functional groups. These include, but are not limited to, α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl. [] This functionalization significantly expands the structural diversity achievable from this core molecule.
Q4: Can you elaborate on the utility of 3-(bromoacetyl)quinoxalin-2(1H)-one derived from 3-Ethylquinoxalin-2(1H)-one?
A: 3-(bromoacetyl)quinoxalin-2(1H)-one, derived from 3-Ethylquinoxalin-2(1H)-one, serves as a crucial intermediate. Reacting it with either thiourea or hydrazine-1,2-dicarbothioamide leads to the formation of corresponding 3-(2-amino-4-thiazolyl) derivatives. [] These derivatives hold potential for various applications in medicinal chemistry and material science.
Q5: Why is the development of synthetic routes for 3-Ethylquinoxalin-2(1H)-one preferred over 3-(α-chlorobenzyl)quinoxalin-2(1H)-one, especially when the latter is known to be a versatile precursor for diverse fused quinoxaline derivatives?
A: While 3-(α-chlorobenzyl)quinoxalin-2(1H)-one has proven useful in synthesizing fused quinoxaline derivatives, substituting the phenyl group with a methyl group, as seen in 3-Ethylquinoxalin-2(1H)-one, offers significant advantages. [] The α-chloroethyl fragment in 3-Ethylquinoxalin-2(1H)-one is more amenable to transformation into various functional groups, significantly broadening its synthetic utility compared to the 3-(α-chlorobenzyl) analogue. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















